molecular formula C52H36O4 B15248973 1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione CAS No. 807334-63-0

1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione

Cat. No.: B15248973
CAS No.: 807334-63-0
M. Wt: 724.8 g/mol
InChI Key: XUAVJPLOUCEYCH-UHFFFAOYSA-N
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Description

1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione is a complex organic compound that belongs to the family of anthracene derivatives This compound is characterized by its unique structure, which includes two 3,5-diphenylphenyl groups attached to the anthracene core via methoxy linkages at the 1 and 5 positions The anthracene core is further substituted with carbonyl groups at the 9 and 10 positions, forming a dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene core and subsequent functionalization. One common method involves the Suzuki coupling reaction, where the anthracene core is first synthesized and then coupled with 3,5-diphenylphenyl boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound can absorb photons and transition to an excited state, where it can participate in energy transfer reactions such as triplet–triplet annihilation. This process involves the transfer of energy from one excited molecule to another, resulting in the emission of light at a different wavelength . The molecular targets and pathways involved in these processes are primarily related to the photophysical properties of the anthracene core and its substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione is unique due to its combination of methoxy and diphenylphenyl substituents, which enhance its photophysical properties and stability. This makes it particularly suitable for applications in OLEDs and photon upconversion systems .

Properties

CAS No.

807334-63-0

Molecular Formula

C52H36O4

Molecular Weight

724.8 g/mol

IUPAC Name

1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione

InChI

InChI=1S/C52H36O4/c53-51-46-24-14-26-48(56-34-36-29-43(39-19-9-3-10-20-39)32-44(30-36)40-21-11-4-12-22-40)50(46)52(54)45-23-13-25-47(49(45)51)55-33-35-27-41(37-15-5-1-6-16-37)31-42(28-35)38-17-7-2-8-18-38/h1-32H,33-34H2

InChI Key

XUAVJPLOUCEYCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)COC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)OCC6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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